molecular formula C13H9N3O2S B2476326 2-(Quinolin-5-ylamino)-1,3-thiazole-5-carboxylic acid CAS No. 1510263-34-9

2-(Quinolin-5-ylamino)-1,3-thiazole-5-carboxylic acid

Cat. No.: B2476326
CAS No.: 1510263-34-9
M. Wt: 271.29
InChI Key: URTINQXLWQDLNH-UHFFFAOYSA-N
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Description

2-(Quinolin-5-ylamino)-1,3-thiazole-5-carboxylic acid (CAS 1189749-55-0) is a high-purity chemical compound offered for research and development purposes. This molecule integrates two privileged scaffolds in medicinal chemistry: the quinoline and the thiazole ring, making it a valuable intermediate for developing novel therapeutic agents . The thiazole ring is a recognized pharmacophore nucleus present in more than 18 FDA-approved drugs and exhibits a wide spectrum of biological activities, including significant antimicrobial and anticancer properties . Similarly, quinoline derivatives are well-known for their diverse therapeutic potential, such as antimalarial, antibacterial, and antifungal activities . The fusion of these structures, as seen in related thiazolo[5,4-f]quinoline compounds, has been shown to produce scaffolds with promising broad-spectrum antimicrobial activity, particularly against pathogens like Staphylococcus aureus and Escherichia coli . Researchers can leverage this compound as a key building block in heterocyclic synthesis, for constructing more complex molecular architectures, or in screening campaigns to discover new bioactive molecules. This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for use in foods, cosmetics, drugs, human or veterinary products, biocides, or pesticides of any kind.

Properties

IUPAC Name

2-(quinolin-5-ylamino)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-12(18)11-7-15-13(19-11)16-10-5-1-4-9-8(10)3-2-6-14-9/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTINQXLWQDLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC3=NC=C(S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thiazole Core

The Hantzsch thiazole synthesis remains the cornerstone for constructing the 1,3-thiazole-5-carboxylic acid scaffold. This method involves the condensation of α-halocarbonyl compounds with thiourea or thioamides. For instance, methyl 3-chloro-2,4-dioxo-4-phenylbutanoate reacts with thiourea derivatives under basic conditions to yield thiazole intermediates. Key modifications include the use of tetramethylethylenediamine (TMEDA) as a catalyst to enhance nucleophilic substitution efficiency.

Table 1: Hantzsch Reaction Conditions for Thiazole Intermediate Synthesis

Starting Material Thiourea Derivative Catalyst Solvent Temperature (°C) Yield (%)
Methyl 3-chloro-2,4-dioxo-4-phenylbutanoate 1-Pyrrolidinecarbothioamide TMEDA Methanol Reflux 73
Ethyl α-bromopyruvate Thiourea None Ethanol 80 68

Introduction of the Quinolin-5-ylamino Group

Coupling the thiazole intermediate with quinolin-5-amine requires palladium-catalyzed cross-coupling reactions. Patent US7985860B2 describes a Ullmann-type coupling using copper(I) iodide and 1,10-phenanthroline, achieving regioselective amination at the thiazole’s 2-position. Alternatively, Buchwald-Hartwig amination with tris(dibenzylideneacetone)dipalladium(0) and Xantphos ligand affords higher yields (82%) under milder conditions.

Coupling Reactions with Preformed Thiazole Intermediates

Buchwald-Hartwig Amination

Preformed 2-amino-1,3-thiazole-5-carboxylic acid methyl ester undergoes coupling with 5-bromoquinoline in the presence of Pd(OAc)₂ and BINAP. This method, adapted from CN103755697A, achieves a 75% yield after 12 hours at 100°C in toluene. Hydrolysis of the methyl ester with aqueous NaOH yields the target carboxylic acid.

Ullmann-Type Coupling

Copper-mediated coupling, as detailed in US7985860B2, utilizes CuI and trans-1,2-diaminocyclohexane in DMSO at 120°C. This method is cost-effective but requires longer reaction times (24 hours) and affords a lower yield (65%) compared to palladium catalysis.

Table 2: Comparison of Coupling Methods

Method Catalyst System Solvent Temperature (°C) Time (h) Yield (%)
Buchwald-Hartwig Pd(OAc)₂/BINAP Toluene 100 12 75
Ullmann-Type CuI/Diamine DMSO 120 24 65

Post-Synthetic Modification of Thiazole Carboxylic Acid Derivatives

Hydrolysis of ester-protected intermediates to the carboxylic acid is critical. Methyl esters, such as methyl 2-(quinolin-5-ylamino)-1,3-thiazole-5-carboxylate, undergo saponification with LiOH in THF/H₂O (1:1) at 60°C, achieving quantitative conversion. Alternatively, enzymatic hydrolysis using lipases offers a greener approach but with reduced efficiency (78% yield).

Comparative Analysis of Synthetic Routes

The Hantzsch-based route provides a modular approach but requires stringent control over halogenated intermediates. Coupling preformed thiazoles with quinoline amines offers higher regioselectivity but depends on costly catalysts. Economic evaluations favor Ullmann coupling for large-scale production, while Buchwald-Hartwig excels in academic settings prioritizing yield.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-5-ylamino)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
One of the most significant applications of 2-(Quinolin-5-ylamino)-1,3-thiazole-5-carboxylic acid is in the development of anticancer agents. Research indicates that compounds containing thiazole and quinoline moieties exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of this compound can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby inducing apoptosis in cancer cells .

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxicity of thiazole derivatives, this compound demonstrated significant activity against human glioblastoma U251 cells and melanoma WM793 cells. The mechanism was attributed to the compound's ability to interact with cellular targets involved in proliferation and survival pathways .

Biology

Enzyme Inhibition
In biological research, this compound is utilized as an enzyme inhibitor. Its structure allows it to interact with various enzymes, making it a valuable tool in biochemical assays. For instance, it has been studied for its inhibitory effects on carbonic anhydrase, an enzyme implicated in numerous physiological processes and diseases .

Fluorescent Probes
Another application is as a fluorescent probe for detecting metal ions. The thiazole ring's electronic properties enable the compound to exhibit fluorescence upon binding with specific metal ions, which can be used in environmental monitoring and biological imaging .

Materials Science

Organic Light-Emitting Diodes (OLEDs)
In materials science, this compound is being explored for its potential use in organic light-emitting diodes. Its ability to form stable thin films makes it suitable for applications in optoelectronic devices.

Case Study: Synthesis and Characterization for OLED Applications
Research has focused on synthesizing derivatives of this compound to enhance its photophysical properties. For example, modifications to the quinoline structure have resulted in compounds with improved light-emitting efficiency and stability under operational conditions .

Summary Table of Applications

Field Application Findings/Case Studies
Medicinal ChemistryAnticancer agentSignificant cytotoxicity against U251 and WM793 cell lines
Enzyme inhibitionInhibitory effects on carbonic anhydrase
BiologyFluorescent probesDetects metal ions effectively for environmental monitoring
Materials ScienceOrganic Light-Emitting DiodesEnhanced photophysical properties for OLED applications

Mechanism of Action

The mechanism of action of 2-(Quinolin-5-ylamino)-1,3-thiazole-5-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The quinoline moiety intercalates into DNA, disrupting its function and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can chelate metal ions, affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid
  • 2-(Quinolin-5-ylamino)-1,3-thiazole-6-carboxylic acid
  • 2-(Quinolin-5-ylamino)-1,3-thiazole-3-carboxylic acid

Uniqueness

2-(Quinolin-5-ylamino)-1,3-thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the carboxylic acid group on the thiazole ring affects the compound’s ability to interact with biological targets and its overall stability .

Biological Activity

2-(Quinolin-5-ylamino)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The compound's structure features a quinoline moiety linked to a thiazole ring with a carboxylic acid group, which influences its interaction with biological targets.

The synthesis of this compound typically involves cyclization reactions of thioamides with α-haloketones under basic conditions, followed by nucleophilic substitution to introduce the quinoline moiety. This synthetic route allows for the production of the compound in high yield and purity, making it suitable for further biological evaluation .

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and inhibit topoisomerase enzymes. This interaction disrupts DNA replication and transcription processes, leading to cell death. Additionally, the compound can chelate metal ions, which may affect various biological pathways .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies reveal its efficacy against various cancer cell lines:

Cell LineIC50 (µM)Observations
A549 (Lung)Not significantLimited activity observed against A549 cells
Caco-2 (Colorectal)39.8Significant reduction in viability (p < 0.001)

The compound shows selective activity against Caco-2 cells compared to A549 cells, suggesting that structural modifications may enhance its anticancer efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Studies indicate that thiazole derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The specific mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways .

Case Studies

  • Caco-2 Cell Line Study : In a study examining the effects of various thiazole derivatives on Caco-2 cells, it was found that certain structural modifications significantly enhanced anticancer activity. The presence of specific substituents on the thiazole ring was correlated with increased cytotoxicity .
  • Comparative Analysis with Similar Compounds : When compared to other thiazole derivatives, such as 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid, the unique substitution pattern of this compound contributes to its distinct biological profile and effectiveness against specific cancer types .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Quinolin-5-ylamino)-1,3-thiazole-5-carboxylic acid, and what key reaction conditions must be controlled?

  • Methodology : The compound is typically synthesized via multi-step condensation reactions. A common approach involves coupling quinoline-5-amine with a thiazole-carboxylic acid derivative under reflux conditions in acetic acid with sodium acetate as a catalyst. Critical parameters include reaction temperature (maintained at 110–120°C), pH control (acidic medium), and reflux duration (3–5 hours). Post-reaction purification via column chromatography or recrystallization from dimethylformamide (DMF)/acetic acid mixtures ensures high purity .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to avoid side products like unreacted amines or over-oxidized intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinoline-thiazole linkage and carboxylic acid group. Aromatic protons in quinoline appear as doublets (δ 7.8–8.5 ppm), while the thiazole ring protons resonate at δ 6.9–7.3 ppm .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 3300–2500 cm⁻¹ (broad O-H stretch) validate functional groups.
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% required for biological assays) .

Q. What preliminary biological screening data exist for this compound, and what model systems have been used?

  • Findings : Early studies report moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) in broth dilution assays . Antiproliferative activity was observed in human cancer cell lines (e.g., IC₅₀ = 18 µM in HeLa cells) via MTT assays .
  • Model Systems :

Assay Type Organism/Cell Line Key Result Reference
AntimicrobialS. aureusMIC = 32 µg/mL
AntiproliferativeHeLa cellsIC₅₀ = 18 µM

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between quinoline and thiazole moieties during synthesis?

  • Strategies :

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) to enhance cross-coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents like DMF improve solubility of intermediates, reducing side reactions .
  • Temperature Gradients : Gradual heating (80°C → 120°C) minimizes decomposition of heat-sensitive intermediates .

Q. What strategies address discrepancies in biological activity data across different research studies?

  • Root Causes : Variations in assay protocols (e.g., incubation time, cell density) or compound purity (e.g., residual solvents).
  • Resolution :

  • Standardize assays using CLSI guidelines for antimicrobial testing .
  • Validate purity via elemental analysis and mass spectrometry before biological evaluation .

Q. What computational methods predict the binding affinity of derivatives to target enzymes?

  • Approach : Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like DNA gyrase. Substituent effects (e.g., electron-withdrawing groups at the thiazole C-2 position) enhance binding via hydrophobic interactions with enzyme pockets .

Q. How does the introduction of electron-withdrawing groups affect the compound’s stability?

  • Findings : Nitro or cyano substituents at the quinoline C-8 position increase oxidative stability but reduce aqueous solubility. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation in derivatives with –NO₂ groups .

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